molecular formula C6H7N B1241545 1H-Pyrrole, 3-ethenyl- CAS No. 71580-34-2

1H-Pyrrole, 3-ethenyl-

Cat. No.: B1241545
CAS No.: 71580-34-2
M. Wt: 93.13 g/mol
InChI Key: PLXFPCQGPZECLF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethenyl- is an organic compound with the molecular formula C6H7N It is a derivative of pyrrole, where the hydrogen atom at the third position is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-ethenyl- can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or ethanol.

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 3-ethenyl- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced catalytic systems, such as those involving manganese or copper catalysts, is common .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-ethenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 3-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. This makes it particularly valuable in synthetic chemistry and material science .

Biological Activity

1H-Pyrrole, 3-ethenyl- (C6H7N) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

1H-Pyrrole, 3-ethenyl- is a derivative of pyrrole characterized by the presence of an ethenyl group at the third position. Its unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving pyrrole and acetylene or other catalytic processes.

Antimicrobial Properties

Research indicates that 1H-Pyrrole, 3-ethenyl- exhibits notable antimicrobial activity. Preliminary studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. For instance, compounds derived from 1H-Pyrrole have been tested against gram-positive and gram-negative bacteria, demonstrating effective inhibition.

Anticancer Activity

The anticancer potential of 1H-Pyrrole, 3-ethenyl- has been a focal point in recent studies. Notably, pyrrole derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One study highlighted that certain pyrrole derivatives effectively inhibited cancer cell growth by disrupting microtubule dynamics, leading to cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResults
ARAP derivativesVariousInhibition of tubulin polymerizationStrong inhibition observed
Fused 1H-pyrrolesHCT116, MCF-7Inhibition of CDK2/Cyclin A1Significant antiproliferative activity

The mechanism by which 1H-Pyrrole, 3-ethenyl- exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways. For instance, the compound's ability to bind to tubulin suggests a direct impact on cellular structures essential for mitosis .

Case Studies

Several case studies provide insight into the biological activities associated with 1H-Pyrrole derivatives:

  • Study on Tubulin Polymerization : A study synthesized new pyrrole derivatives that showed potent inhibition of tubulin polymerization and cancer cell growth. These compounds were effective against multidrug-resistant cancer cell lines, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : Research involving molecular docking techniques demonstrated that certain pyrrole derivatives could effectively bind to the active sites of key kinases involved in cancer progression. This binding was associated with significant reductions in cell proliferation rates in vitro .

Properties

IUPAC Name

3-ethenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFPCQGPZECLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433658
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71580-34-2
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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